3-(Trimethylsilyloxy)-1-butyne

Description

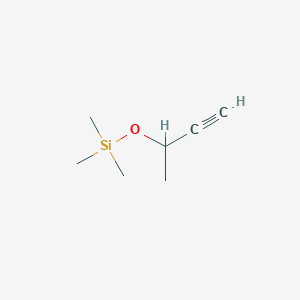

Structure

3D Structure

Properties

IUPAC Name |

but-3-yn-2-yloxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OSi/c1-6-7(2)8-9(3,4)5/h1,7H,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKACVRKUKSWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00939109 | |

| Record name | [(But-3-yn-2-yl)oxy](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17869-76-0 | |

| Record name | Trimethyl[(1-methyl-2-propyn-1-yl)oxy]silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17869-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl((1-methyl-2-propynyl)oxy)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017869760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(But-3-yn-2-yl)oxy](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trimethylsilyloxy)-1-butyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trimethylsilyloxy)-1-butyne

This guide provides a comprehensive technical overview of 3-(Trimethylsilyloxy)-1-butyne, a versatile silyl-protected alkyne with significant applications in organic synthesis, particularly within the realms of pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on its properties, synthesis, and applications.

Core Compound Identity and Properties

Chemical Name: this compound CAS Number: 17869-76-0[1][2] Alternate Names: 2-(Trimethylsilyloxy)-3-butyne[1][2] Molecular Formula: C₇H₁₄OSi[1][2] Molecular Weight: 142.27 g/mol [1][2]

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Weight | 142.27 g/mol | [1][2] |

| Density | 0.818 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.405 | |

| Boiling Point | 115-116 °C | [3] |

| Flash Point | 5.5 °C (41.9 °F) - closed cup | |

| SMILES | CC(C#C)O(C)C | [4][5] |

| InChI | InChI=1S/C7H14OSi/c1-6-7(2)8-9(3,4)5/h1,7H,2-5H3 | [4][5] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most commonly and efficiently achieved through the silylation of the corresponding secondary alcohol, 3-butyn-2-ol. This reaction utilizes a silylating agent, typically chlorotrimethylsilane, in the presence of a base to neutralize the hydrochloric acid byproduct. The causality behind this choice of methodology lies in the high reactivity of the hydroxyl group with the electrophilic silicon center of the silyl chloride, leading to the formation of a stable silyl ether. The trimethylsilyl (TMS) group serves as an excellent protecting group for the alcohol, preventing unwanted side reactions in subsequent synthetic steps.

Detailed Experimental Protocol

This protocol is based on well-established procedures for the silylation of secondary alcohols.[4]

Materials:

-

3-Butyn-2-ol

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous Triethylamine (Et₃N) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 3-butyn-2-ol (1.0 eq) and anhydrous DCM or THF.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous triethylamine (1.2 eq) or pyridine (1.2 eq) dropwise to the stirred solution.

-

Silylation: Slowly add chlorotrimethylsilane (1.1 eq) to the reaction mixture at 0 °C. The formation of a white precipitate (triethylammonium chloride or pyridinium chloride) will be observed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Isolation: The crude product can be purified by distillation under reduced pressure to afford this compound as a colorless liquid.

Caption: Synthesis of this compound.

Applications in Research and Drug Development

The trimethylsilyl group in this compound serves a dual purpose: it protects the hydroxyl group and modulates the reactivity of the terminal alkyne. This makes it a valuable intermediate in various organic transformations.

Role as a Protecting Group and Building Block

The primary application of this compound is as a protected form of 3-butyn-2-ol. The TMS group is stable under a variety of reaction conditions, yet can be easily removed under mild acidic or fluoride-ion-mediated conditions. This allows for the selective manipulation of other functional groups within a molecule. As a building block, it provides a four-carbon unit with a terminal alkyne, which can participate in a range of carbon-carbon bond-forming reactions.

Potential in Bioactive Molecule Synthesis

While specific examples in the synthesis of marketed drugs are not extensively documented, the structural motif of a protected secondary propargylic alcohol is prevalent in the synthesis of various bioactive molecules. For instance, similar building blocks are utilized in the synthesis of antiviral agents and natural products.[6] The terminal alkyne functionality allows for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a powerful tool for the construction of complex molecular architectures, including macrocycles and modified peptides.[7]

Caption: Synthetic utility of this compound.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet around δ 0.1-0.2 ppm corresponding to the nine equivalent protons of the trimethylsilyl group.

-

A doublet around δ 1.3-1.4 ppm for the methyl group protons adjacent to the chiral center.

-

A singlet or a narrow triplet around δ 2.0-2.2 ppm for the acetylenic proton.

-

A quartet of doublets or a multiplet around δ 4.2-4.4 ppm for the proton on the carbon bearing the silyloxy group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal around δ 0 ppm for the carbons of the trimethylsilyl group.

-

A signal for the methyl carbon adjacent to the chiral center.

-

A signal for the carbon of the chiral center bearing the silyloxy group.

-

Two signals for the sp-hybridized carbons of the alkyne.

IR (Infrared) Spectroscopy:

-

A sharp, weak absorption around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne.

-

A sharp, weak to medium absorption around 2100 cm⁻¹ for the C≡C stretch.

-

Strong absorptions in the 1250 cm⁻¹ and 840 cm⁻¹ regions, characteristic of the Si-CH₃ bonds of the trimethylsilyl group.

-

A strong C-O stretching absorption in the 1100-1000 cm⁻¹ region.

MS (Mass Spectrometry):

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 142. The fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺) and the characteristic [M-15]⁺ peak of trimethylsilyl ethers at m/z 73.

Safety and Handling

Hazard Statements:

-

H225: Highly flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound. It should be stored in a cool, well-ventilated area, away from ignition sources.

References

- Zweifel, G., & Lewis, W. (1988). (Z)-4-(TRIMETHYLSILYL)-3-BUTEN-1-OL. Organic Syntheses, 66, 145. doi:10.15227/orgsyn.066.0145

- Marshall, J. A., Eidam, P., & Schenck Eidam, H. (2007). (S)-4-TRIISOPROPYLSILYL-3-BUTYN-2-OL. Organic Syntheses, 84, 120. doi:10.15227/orgsyn.084.0120

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Pasini, D. (2013). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Molecules, 18(8), 9512-9530. doi:10.3390/molecules18089512

- Gaforio, J. J., et al. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules, 26(21), 6483. doi:10.3390/molecules26216483

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scbt.com [scbt.com]

- 3. rsc.org [rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. PubChemLite - this compound (C7H14OSi) [pubchemlite.lcsb.uni.lu]

- 6. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

3-(Trimethylsilyloxy)-1-butyne molecular weight and formula

An In-Depth Technical Guide to 3-(Trimethylsilyloxy)-1-butyne

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: this compound is a bifunctional molecule of significant interest in modern organic synthesis. Featuring a terminal alkyne and a trimethylsilyl (TMS) protected secondary alcohol, it serves as a valuable building block for the introduction of a protected propargylic alcohol moiety into more complex structures. The TMS group provides temporary protection of the hydroxyl functionality, allowing for selective reactions at the alkyne terminus. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, key reactions, and practical considerations for its use in research and development.

Core Molecular Attributes

This compound, also known by its synonym 2-(trimethylsilyloxy)-3-butyne, is identified by the CAS Number 17869-76-0 . Its fundamental properties are summarized below.[1][2]

| Identifier | Value | Source(s) |

| Molecular Formula | C₇H₁₄OSi | [1][2][3] |

| Molecular Weight | 142.27 g/mol | [1][2][4] |

| CAS Number | 17869-76-0 | [1][2][4] |

| Linear Formula | (CH₃)₃SiOCH(CH₃)C≡CH | [4] |

| InChI Key | RMKACVRKUKSWNQ-UHFFFAOYSA-N | [3][4] |

| Synonym | 2-(Trimethylsilyloxy)-3-butyne | [1][2][4] |

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless liquid (presumed) | |

| Density | 0.818 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.405 | [4] |

| Storage Temperature | 2-8°C | [4] |

| Flash Point | 5.5 °C (closed cup) | [4] |

Synthesis and Handling

Representative Synthesis Protocol: Silylation of 3-Butyn-2-ol

This protocol describes a general method for the trimethylsilyl protection of a secondary alcohol, which is directly applicable to the synthesis of this compound.

Core Principle: The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of TMSCl. A base, such as triethylamine or pyridine, acts as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion.[5][6]

Caption: General workflow for TMS protection of a secondary alcohol.

Materials:

-

3-Butyn-2-ol (1.0 eq)

-

Chlorotrimethylsilane (TMSCl, 1.2 eq)

-

Triethylamine (Et₃N, 1.5 eq) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-butyn-2-ol (1.0 eq) and anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq) to the stirred solution.

-

Slowly add chlorotrimethylsilane (1.2 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The product can be purified by distillation under reduced pressure if necessary.

Safety and Handling

This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles or a face shield, nitrile gloves, and a flame-retardant lab coat.[4]

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[5] Use non-sparking tools and take precautionary measures against static discharge. Keep the container tightly closed.

-

Storage: Store in a cool, dry, and well-ventilated area at 2-8°C in a tightly sealed container.[4]

Chemical Reactivity and Applications

The utility of this compound stems from its two key functional groups: the terminal alkyne and the TMS ether.

The Role of the TMS Protecting Group

The trimethylsilyl group is a widely used protecting group for alcohols due to its ease of installation and, critically, its mild removal conditions.[7] It is stable to a variety of reagents, including Grignard reagents, organolithiums, and many oxidizing and reducing agents, thus allowing for extensive chemical manipulation of other parts of the molecule.[5]

Reactions at the Terminal Alkyne

The terminal alkyne is a versatile functional group that can participate in numerous carbon-carbon bond-forming reactions. With the hydroxyl group protected, the acidic proton of the alkyne can be selectively deprotonated to form an acetylide, which can then be used in various transformations.

Key Applications:

-

Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of palladium and copper catalysts to form more complex internal alkynes. This is a foundational reaction in the synthesis of pharmaceuticals and functional materials.

-

Click Chemistry: The alkyne functionality is a key partner in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which forms a stable 1,2,3-triazole ring.[8][9] This highly efficient and bio-orthogonal reaction is widely used in drug discovery, bioconjugation, and materials science.[8]

-

Alkynylation of Carbonyls: After deprotonation with a strong base (e.g., n-butyllithium), the resulting acetylide can act as a nucleophile, attacking aldehydes or ketones to form new propargylic alcohols.

Caption: Key reaction pathways for this compound.

Experimental Protocol: Deprotection of the TMS Ether

The removal of the TMS group is often necessary in the final stages of a synthesis to unmask the hydroxyl group. This can be achieved under very mild conditions using either a fluoride source or aqueous acid.

Core Principle: The high affinity of fluoride ions for silicon drives the cleavage of the Si-O bond. Alternatively, the TMS ether is labile in the presence of acid.

Materials:

-

This compound (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Dissolve the this compound (1.0 eq) in anhydrous THF in a round-bottom flask at room temperature.

-

Add the TBAF solution (1.1 eq) dropwise to the stirred solution.

-

Stir the reaction for 1-4 hours, monitoring its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to afford the deprotected alcohol, 3-butyn-2-ol.

Spectroscopic Characterization (Predicted)

-

¹H NMR: Expected signals would include a singlet around 0.1 ppm for the nine protons of the TMS group, a doublet for the methyl group adjacent to the chiral center, a multiplet for the methine proton, and a singlet for the acetylenic proton.

-

¹³C NMR: Signals corresponding to the TMS methyl groups, the two carbons of the alkyne, and the two carbons of the butynyl backbone would be expected.

-

IR Spectroscopy: Key vibrational bands would be expected around 3300 cm⁻¹ for the C≡C-H stretch, ~2100 cm⁻¹ for the C≡C stretch, and strong bands around 1250 and 840 cm⁻¹ corresponding to the Si-C bonds of the TMS group.

References

-

PubChemLite. This compound. [Link]

-

Chemistry LibreTexts. Protection of Alcohols. [Link]

-

OrgoSolver. Alcohol Reactions: Alcohol Protection using TMSCl. [Link]

-

Pasini, D. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Molecules 2013, 18, 9512-9530. [Link]

-

Chemie Brunschwig AG. Click chemistry reagents. [Link]

-

ResearchGate. Recent Advances in Silyl Protection of Alcohols. [Link]

Sources

- 1. 3-METHYL-3-TRIMETHYLSILYLOXY-1-BUTYNE | 17869-77-1 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 3-(三甲基硅氧基)-1-丁炔 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. guidechem.com [guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgosolver.com [orgosolver.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(Trimethylsilyloxy)-1-butyne: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(trimethylsilyloxy)-1-butyne (CAS No. 17869-76-0), a versatile silyl ether of a secondary propargyl alcohol. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize spectroscopic techniques for molecular characterization. While experimental spectra for this specific compound are not widely available in public databases, this guide will leverage predictive models and data from analogous structures to provide a robust interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction: The Utility of Silyl Ethers in Synthesis

This compound, with the chemical formula C₇H₁₄OSi, belongs to the class of trimethylsilyl (TMS) ethers.[1][2] The TMS group serves as a highly effective protecting group for alcohols due to its ease of introduction, stability under a range of reaction conditions, and facile removal under mild acidic or fluoride-mediated conditions. The presence of a terminal alkyne moiety makes this molecule a valuable building block in a variety of chemical transformations, including carbon-carbon bond formation (e.g., Sonogashira coupling), click chemistry, and the synthesis of more complex molecular architectures.

Accurate spectroscopic characterization is paramount for verifying the identity and purity of such a reagent. This guide will provide a detailed examination of the expected spectroscopic signatures of this compound.

Molecular Structure and Spectroscopic Correlation

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of this compound.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on established chemical shift principles, the following ¹H and ¹³C NMR spectra are predicted for this compound.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.4 - 4.6 | Quartet (q) | 1H | -CH(O)- |

| ~2.3 - 2.5 | Doublet (d) | 1H | ≡C-H |

| ~1.4 - 1.6 | Doublet (d) | 3H | -CH(CH₃)- |

| ~0.1 - 0.2 | Singlet (s) | 9H | -Si(CH₃)₃ |

Interpretation of ¹H NMR Spectrum:

-

-CH(O)- Proton (δ ~4.4 - 4.6): This proton is deshielded due to the adjacent electronegative oxygen atom, resulting in a downfield chemical shift. It is expected to appear as a quartet due to coupling with the three protons of the neighboring methyl group.

-

≡C-H Proton (δ ~2.3 - 2.5): The acetylenic proton is found in a characteristic region for terminal alkynes. It will appear as a doublet due to long-range coupling with the methine proton.

-

-CH(CH₃)- Protons (δ ~1.4 - 1.6): The methyl protons are in a typical aliphatic region and will appear as a doublet due to coupling with the methine proton.

-

-Si(CH₃)₃ Protons (δ ~0.1 - 0.2): The nine equivalent protons of the trimethylsilyl group are highly shielded and will appear as a sharp singlet significantly upfield, a characteristic feature of TMS ethers.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~84 - 86 | ≡C-H |

| ~70 - 72 | ≡C- |

| ~58 - 60 | -CH(O)- |

| ~24 - 26 | -CH(CH₃)- |

| ~ -1 to 1 | -Si(CH₃)₃ |

Interpretation of ¹³C NMR Spectrum:

-

Alkyne Carbons (δ ~70 - 86): The two sp-hybridized carbons of the alkyne group are expected in this region. The terminal carbon (≡C-H) will be further downfield than the internal carbon.

-

-CH(O)- Carbon (δ ~58 - 60): The carbon atom bonded to the oxygen is deshielded and appears in this range.

-

-CH(CH₃)- Carbon (δ ~24 - 26): This aliphatic carbon is found in the expected upfield region.

-

-Si(CH₃)₃ Carbons (δ ~ -1 to 1): The three equivalent carbons of the TMS group are highly shielded by the silicon atom, resulting in a characteristic upfield chemical shift, often close to the TMS reference standard.

Experimental Protocol for NMR Spectroscopy

Figure 2. A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would display several characteristic absorption bands.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, sharp | ≡C-H stretch |

| ~2960 | Medium | C-H (sp³) stretch |

| ~2120 | Weak | C≡C stretch |

| ~1250 | Strong | Si-CH₃ symmetric deformation |

| ~1080 | Strong | C-O stretch |

| ~840 | Strong | Si-C stretch |

Interpretation of IR Spectrum:

-

≡C-H Stretch (~3300 cm⁻¹): A strong, sharp peak in this region is a definitive indicator of a terminal alkyne.

-

C-H (sp³) Stretch (~2960 cm⁻¹): This absorption arises from the C-H bonds of the methyl and methine groups.

-

C≡C Stretch (~2120 cm⁻¹): The carbon-carbon triple bond stretch is typically weak in terminal alkynes.

-

Si-CH₃ Symmetric Deformation (~1250 cm⁻¹): A strong band around this wavenumber is characteristic of the trimethylsilyl group.

-

C-O Stretch (~1080 cm⁻¹): This strong absorption is due to the stretching of the C-O single bond.

-

Si-C Stretch (~840 cm⁻¹): Another strong band characteristic of the trimethylsilyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 142.27 g/mol ), the following mass spectral data are predicted.[2]

Predicted Mass Spectrometry Data

| m/z | Predicted Adduct/Fragment |

| 143.08867 | [M+H]⁺ |

| 165.07061 | [M+Na]⁺ |

| 141.07411 | [M-H]⁻ |

| 127 | [M-CH₃]⁺ |

| 73 | [(CH₃)₃Si]⁺ |

Interpretation of Mass Spectrum:

-

Molecular Ion Peak (M⁺): The molecular ion peak at m/z 142 is expected, although it may be of low intensity. Adducts such as [M+H]⁺ and [M+Na]⁺ are also likely to be observed.

-

[M-CH₃]⁺ Fragment (m/z 127): Loss of a methyl group from the trimethylsilyl moiety is a common fragmentation pathway for TMS ethers, leading to a prominent peak at m/z 127.

-

[(CH₃)₃Si]⁺ Fragment (m/z 73): The base peak in the spectrum is often the trimethylsilyl cation at m/z 73, which is a very stable fragment.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are consistent with the known spectral properties of trimethylsilyl ethers and terminal alkynes. By understanding these characteristic spectroscopic signatures, researchers can confidently identify and assess the purity of this important synthetic building block. The provided experimental protocols offer a standardized approach to acquiring high-quality spectroscopic data.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 28817, this compound. Retrieved January 12, 2026, from [Link].

-

PubChemLite. (n.d.). This compound (C7H14OSi). Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to the Stability and Reactivity of 3-(Trimethylsilyloxy)-1-butyne

Abstract: This technical guide provides a comprehensive analysis of 3-(trimethylsilyloxy)-1-butyne, a versatile bifunctional molecule of significant interest in organic synthesis. As a protected secondary propargylic alcohol, it serves as a valuable building block, enabling sequential and site-selective modifications of its two distinct reactive centers: the terminal alkyne and the trimethylsilyl (TMS) ether. This document delves into the fundamental principles governing its stability, explores the reactivity of its functional groups, and provides field-proven protocols for its synthesis and manipulation. The content is tailored for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent's chemical behavior to effectively incorporate it into complex synthetic strategies.

Physicochemical and Safety Profile

This compound, with CAS Number 17869-76-0, is the product of protecting the hydroxyl group of 3-butyn-2-ol with a trimethylsilyl group.[1][2] This structural modification imparts specific physicochemical properties that are crucial for its handling and application in synthesis. The TMS group increases lipophilicity and volatility compared to the parent alcohol, facilitating purification by distillation and improving solubility in nonpolar organic solvents.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 17869-76-0 | [1][3] |

| Molecular Formula | C₇H₁₄OSi | [1][2] |

| Molecular Weight | 142.27 g/mol | [1] |

| Appearance | Colorless Liquid (inferred) | General |

| Boiling Point | 115-116 °C (for related structure) | [4] |

| Density | 0.806 g/mL at 25 °C (for related structure) | [4] |

Safety and Handling Synopsis

Core Handling Mandates:

-

Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and explosion-proof electrical equipment.[5] Vapors are likely to form explosive mixtures with air and may flash back.

-

Storage: Store in a cool, well-ventilated place.[5] Keep containers tightly closed to prevent contact with atmospheric moisture, which can cause hydrolysis, and to mitigate the fire hazard.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, flame-retardant clothing, and chemical safety goggles/face shield.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents and moisture.[6]

The Duality of Stability: A Mechanistic Perspective

The stability of this compound is best understood by considering the trimethylsilyl (TMS) ether functional group. Silyl ethers are valued as protecting groups precisely because their stability can be modulated, allowing for their selective removal under specific conditions.[7] The TMS group is renowned for being one of the most labile common silyl ethers, making it ideal for protection when mild deprotection conditions are required later in a synthetic sequence.[8]

Hydrolytic Stability

The Si-O bond is susceptible to cleavage by both acid and base, with a pronounced sensitivity to acidic conditions.

-

Acid-Catalyzed Hydrolysis: The TMS group is exceptionally sensitive to acid. The cleavage mechanism is initiated by the protonation of the ether oxygen, which increases the electrophilicity of the silicon atom. This is followed by nucleophilic attack by water or another nucleophile present in the medium. The small steric profile of the three methyl groups on the silicon atom offers minimal hindrance to this attack, accounting for its high reactivity compared to bulkier silyl ethers like TBDMS or TIPS.[8][9] The relative rate of acid-catalyzed hydrolysis for TMS is the baseline (1) against which others are measured: TES (64), TBDMS (20,000), and TIPS (700,000).[8]

-

Base-Catalyzed Hydrolysis: While more stable to base than to acid, TMS ethers can be cleaved under basic conditions, such as treatment with potassium carbonate in methanol.[7][8] The reaction proceeds via direct nucleophilic attack of a hydroxide or alkoxide ion on the silicon atom.

-

Fluoride-Mediated Cleavage: The most common and efficient method for silyl ether deprotection involves fluoride ions (e.g., from TBAF). This method's efficacy is driven by the exceptionally high strength of the silicon-fluorine (Si-F) bond, which provides a powerful thermodynamic driving force for the reaction.[10]

Thermal Stability

Silyl ethers generally exhibit good thermal stability, allowing them to be purified by distillation and to withstand non-protic reaction conditions at elevated temperatures.[11] The boiling point of the related compound 3-methyl-3-trimethylsilyloxy-1-butyne is reported as 115-116 °C, indicating that the core structure is robust enough for such purification.[4] However, prolonged exposure to high temperatures in the presence of trace acid or base impurities can lead to decomposition.

A Tale of Two Reactive Sites: Synthetic Applications

The synthetic utility of this compound stems from its two orthogonal reactive sites. The choice of reagents and conditions dictates which site undergoes transformation, allowing for a high degree of control in molecular construction.

Caption: Reactivity pathways of this compound.

Reactions at the Silyl Ether Moiety: Deprotection Strategies

Cleavage of the TMS ether unmasks the secondary alcohol, a critical step in many synthetic routes. The lability of the TMS group allows for its removal under very mild conditions, often leaving more robust protecting groups or sensitive functionalities intact.

This protocol is a standard and highly reliable method for cleaving TMS ethers.[10]

-

Preparation: Dissolve the this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2-0.5 M in a flask under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.2 eq) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically < 1 hour for a TMS ether).

-

Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude 3-butyn-2-ol by flash column chromatography if necessary.

Reactions at the Terminal Alkyne

The terminal alkyne provides a gateway to carbon-carbon bond formation. Its acidic proton can be removed by a strong base to generate a potent carbon nucleophile (an acetylide).

This workflow demonstrates the use of the alkyne as a nucleophile after deprotonation.[12]

-

Setup: To a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 eq, as a solution in hexanes) dropwise. Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for 1 hour to ensure complete formation of the lithium acetylide.

-

Electrophile Addition: Re-cool the solution to -78 °C. Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or primary alkyl halide) in THF dropwise.

-

Reaction: Allow the reaction to warm slowly to room temperature and stir for several hours or until TLC analysis indicates completion.

-

Quenching and Workup: Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl. Proceed with an aqueous workup and extraction as described in the deprotection protocol.

Caption: Synthesis workflow for this compound.

Conclusion

This compound is a strategically important molecule in modern organic synthesis. Its value lies in the predictable and controllable reactivity of its two distinct functional groups. The high lability of the TMS ether allows for mild deprotection, making it an excellent choice for protecting a secondary alcohol in the early to middle stages of a complex synthesis. Simultaneously, the terminal alkyne serves as a versatile handle for constructing new carbon-carbon bonds via acetylide chemistry. A thorough understanding of the principles governing its stability and the established protocols for its reaction provides chemists with a powerful tool for the efficient and elegant synthesis of complex target molecules.

References

-

Deprotection of Silyl Ethers - Gelest Technical Library . Gelest. [Link]

-

Silyl ether - Wikipedia . Wikipedia. [Link]

-

Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers - ResearchGate . ResearchGate. [Link]

-

Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications . MDPI. [Link]

-

Synthesis of 1-(Trimethylsilyl)-4-(t-butyldimethylsiloxy)-1-butyne (13) - PrepChem.com . PrepChem.com. [Link]

-

3-METHYL-3-TRIMETHYLSILYLOXY-1-BUTYNE | CAS#:17869-77-1 | Chemsrc . Chemsrc. [Link]

-

This compound (C7H14OSi) - PubChemLite . PubChemLite. [Link]

-

Some Aspects of the Chemistry of Alkynylsilanes - PMC - NIH . National Institutes of Health. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C7H14OSi) [pubchemlite.lcsb.uni.lu]

- 3. scbt.com [scbt.com]

- 4. 3-METHYL-3-TRIMETHYLSILYLOXY-1-BUTYNE | 17869-77-1 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Silyl ether - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 11. Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications [mdpi.com]

- 12. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Safe Handling and Use of 3-(Trimethylsilyloxy)-1-butyne

Introduction: Understanding the Utility and Latent Hazards of a Versatile Silyl-Protected Alkyne

3-(Trimethylsilyloxy)-1-butyne, also known by synonyms such as trimethyl(2-methylbut-3-yn-2-yloxy)silane, is a bifunctional molecule that serves as a valuable intermediate in synthetic organic chemistry.[1] Its structure incorporates a terminal alkyne, a functional group known for its versatile reactivity in reactions like click chemistry, Sonogashira couplings, and acetylide additions.[2][3] Concurrently, the tertiary alcohol is protected as a trimethylsilyl (TMS) ether. Silyl ethers are widely employed as protecting groups for alcohols due to their ease of formation and cleavage under specific, mild conditions, as well as their inertness to many strong bases and nucleophilic reagents.[4][5] This dual functionality makes this compound a useful building block in the synthesis of complex molecules within the pharmaceutical and materials science sectors.

However, the very features that impart its synthetic utility also introduce significant safety considerations. The presence of the volatile and flammable trimethylsilyl group, combined with the inherent reactivity of the alkyne, necessitates a robust understanding and strict adherence to safety protocols. This guide provides a comprehensive overview of the hazards associated with this compound and details the essential precautions for its safe handling, storage, and disposal, aimed at researchers and professionals in drug development and chemical synthesis.

Section 1: Hazard Identification and Physicochemical Properties

A thorough understanding of a chemical's properties is the foundation of its safe handling. This compound is a highly flammable liquid and vapor, a characteristic that dictates many of the required safety measures.[6]

GHS Classification and Associated Hazards

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a highly flammable liquid.[6]

This classification underscores the primary risk associated with this compound: its potential to ignite readily at ambient temperatures. Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.

Key Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, which are critical for assessing its behavior under laboratory conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆OSi | [1][6] |

| Molecular Weight | 156.3 g/mol | [1][6] |

| Appearance | Liquid | [1] |

| Boiling Point | 115-116 °C | [1] |

| Density | 0.806 g/mL at 25 °C | [1] |

| Flash Point | -1.1 °C (30 °F) | [1][7] |

| Refractive Index | n20/D 1.404 | [1][7] |

The low flash point is a critical parameter, indicating that the liquid can release enough vapor to form an ignitable mixture with air at temperatures as low as -1.1 °C.[1][7] This necessitates stringent control of ignition sources in any area where this chemical is handled or stored.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Given the flammability and potential for irritation, establishing and adhering to proper exposure controls and PPE protocols is non-negotiable. The primary routes of exposure are inhalation, skin contact, and eye contact.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the hazard from the researcher and are the most effective means of exposure prevention.

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] This is crucial to prevent the accumulation of flammable vapors and to minimize inhalation exposure.

-

Ignition Source Control: All potential ignition sources must be strictly eliminated from the work area. This includes open flames, hot plates, and spark-producing equipment. Use of explosion-proof electrical, ventilating, and lighting equipment is mandatory.[6][8]

-

Static Discharge Prevention: Static electricity can provide the energy needed to ignite flammable vapors. Therefore, containers and receiving equipment must be grounded and bonded during transfer.[6][8] Use non-sparking tools for all operations.[6][8]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE): A Necessary Barrier

When engineering controls are not sufficient to eliminate all risk, PPE provides an essential barrier. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[2] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves, such as nitrile rubber, that have been tested according to standards like EN 374.[9] Regularly inspect gloves for any signs of degradation or perforation and replace them immediately if compromised.

-

Lab Coat: A flame-retardant lab coat should be worn at all times.

-

-

Respiratory Protection: Under normal use conditions with adequate engineering controls (i.e., in a fume hood), respiratory protection is typically not required.[8] However, in situations where ventilation is inadequate or during a large spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to mitigating the risks associated with this compound.

General Handling Procedures

-

Avoid Contact: Avoid contact with skin and eyes.[6] Do not breathe mist, vapors, or spray.[10]

-

Hygienic Practices: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.

-

Container Management: Keep the container tightly closed when not in use.[6][8]

-

Inert Atmosphere: While silyl ethers are generally stable, the alkyne moiety can be reactive. For sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) may be advisable to prevent side reactions.

Storage Requirements

-

Location: Store in a cool, dry, and well-ventilated place.[6] Keep refrigerated when possible.[10]

-

Flammables Cabinet: The compound should be stored in a designated flammables cabinet, away from heat, sparks, and open flames.[10]

-

Incompatible Materials: Store away from strong oxidizing agents.[8]

-

Moisture Sensitivity: Silyl ethers can be sensitive to moisture and may hydrolyze under acidic or basic conditions.[5][8] Therefore, it is crucial to store the compound in a tightly sealed container to prevent degradation.

Section 4: Emergency Procedures

In the event of an emergency, a swift and informed response is critical. All personnel working with this chemical should be familiar with the following procedures.

First-Aid Measures

-

General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[6]

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: In case of skin contact, immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower.[6]

-

Eye Contact: If the chemical enters the eyes, rinse cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[6]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The compound is highly flammable. Vapors can form explosive mixtures with air. Hazardous combustion products may include carbon oxides and silicon oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition.[10] Wear appropriate PPE as described in Section 2.

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[6]

-

Containment and Cleanup:

Section 5: Waste Disposal

Proper disposal of this compound and its contaminated materials is an environmental and regulatory responsibility.

-

Waste Classification: This chemical is considered hazardous waste due to its flammability.

-

Disposal Protocol:

-

Segregation: Collect waste in a designated, properly labeled, and chemically resistant container.[11] The container must have a secure, tight-fitting lid to prevent the escape of flammable vapors.[11]

-

Labeling: Clearly label the waste container as "Hazardous Waste," "Flammable Liquid," and with the full chemical name: "this compound".[11]

-

Storage: Store the waste container in a designated satellite accumulation area for hazardous waste, away from ignition sources and incompatible materials.[11]

-

Professional Disposal: The disposal of this chemical waste must be conducted through a licensed hazardous waste disposal company.[11] Do not attempt to dispose of this chemical down the drain or in regular trash.[11]

-

Conclusion: A Culture of Safety

This compound is a valuable reagent in chemical synthesis, but its utility is matched by its significant flammability hazard. A comprehensive understanding of its properties, coupled with a disciplined approach to safety, is essential for its use in a research and development setting. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers can mitigate the risks and harness the synthetic potential of this compound safely and effectively. The principles of chemical safety are not merely a set of rules, but a foundational aspect of scientific integrity and professional responsibility.

References

- SATHEE. (n.d.). Chemistry Alkynes. IIT Kanpur.

- Guidechem. (2017, August 12). 3-METHYL-3-TRIMETHYLSILYLOXY-1-BUTYNE (CAS No. 17869-77-1) SDS.

- Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.

- National Institutes of Health. (2017, January 16). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. PMC.

- ChemicalBook. (2025, January 27). 3-METHYL-3-TRIMETHYLSILYLOXY-1-BUTYNE | 17869-77-1.

- Chemsrc. (2025, August 25). 3-METHYL-3-TRIMETHYLSILYLOXY-1-BUTYNE | CAS#:17869-77-1.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Thermo Scientific Chemicals. (n.d.). 3-Methyl-3-trimethylsiloxy-1-butyne, 97% 10 g | Buy Online.

- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.

- Chemistry LibreTexts. (2021, June 10). 16: Silylethers.

- Wikipedia. (n.d.). Silyl ether.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Carl ROTH. (n.d.). H₂N-PEG4-Alkyne - Safety Data Sheet.

- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET.

- TCI Chemicals. (n.d.). 3,3-Dimethyl-1-butyne | 917-92-0.

- Benchchem. (n.d.). Proper Disposal of 3-Butyne-1-thiol: A Safety and Operational Guide.

- Wikipedia. (n.d.). Alkyne.

Sources

- 1. 3-METHYL-3-TRIMETHYLSILYLOXY-1-BUTYNE | 17869-77-1 [chemicalbook.com]

- 2. SATHEE: Chemistry Alkynes [sathee.iitk.ac.in]

- 3. Alkyne - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Page loading... [wap.guidechem.com]

- 7. 3-METHYL-3-TRIMETHYLSILYLOXY-1-BUTYNE | CAS#:17869-77-1 | Chemsrc [chemsrc.com]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Versatile Alkyne: A Technical Guide to the Applications of 3-(Trimethylsilyloxy)-1-butyne in Modern Synthesis

In the landscape of modern organic synthesis, the strategic use of multifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 3-(Trimethylsilyloxy)-1-butyne, a silyl-protected terminal alkyne, has emerged as a valuable and versatile reagent. This technical guide provides an in-depth exploration of its applications, offering insights into its reactivity, and providing detailed protocols for its use in key transformations, with a particular focus on its role in cycloaddition reactions for the generation of novel bioactive compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this reagent in their synthetic endeavors.

Core Properties and Strategic Advantages

This compound (CAS 17869-76-0) is an organosilicon compound featuring a terminal alkyne masked by a trimethylsilyl (TMS) ether at the propargylic position.[1][2] This specific arrangement of functional groups imparts a unique combination of stability and reactivity, making it a strategic choice for a variety of synthetic transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 17869-76-0 |

| Molecular Formula | C₇H₁₄OSi |

| Molecular Weight | 142.27 g/mol |

| Boiling Point | 127-131 °C (lit.) |

| Density | 0.818 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.405 (lit.) |

The primary advantages of employing this compound in synthesis are twofold:

-

Protection of the Terminal Alkyne: The TMS ether serves as a robust protecting group for the acidic proton of the terminal alkyne. This allows for reactions to be carried out at other positions of a molecule without unintended deprotonation of the alkyne. The silyl ether is stable to a range of reaction conditions and can be readily removed when the alkyne functionality is required for subsequent transformations.[3]

-

Modulation of Reactivity: The presence of the silyloxy group influences the electronic properties of the alkyne, making it a suitable partner in a variety of cycloaddition reactions.[4][5] This has been effectively demonstrated in the synthesis of complex heterocyclic scaffolds.

Application in [2+2+2] Cycloaddition Reactions: A Gateway to Novel Bioactive Chemotypes

A significant application of siloxy alkynes, including this compound, is their participation in [2+2+2] cycloaddition reactions. These reactions are powerful tools for the rapid construction of complex polycyclic systems from relatively simple starting materials.[4][5]

A notable example is the Brønsted acid-promoted [2+2+2] cycloaddition between siloxy alkynes and 1,2-diazines, which yields novel polycyclic compounds with high efficiency and excellent diastereoselectivity under mild conditions.[4][5] This transformation has been leveraged to create a small-molecule library, leading to the identification of a novel chemotype that inhibits glycolytic ATP production by blocking glucose uptake in cancer cells.[4][5]

The proposed mechanism for this transformation involves the initial protonation of the siloxy alkyne to form a reactive ketenium ion. This electrophilic intermediate is then intercepted by a 1,2-diazine molecule. A subsequent cascade of reactions, including the addition of a second diazine molecule and cyclization, leads to the formation of the complex pentacyclic lactam product.[5]

Caption: Generalized workflow of the [2+2+2] cycloaddition of a siloxy alkyne.

Experimental Protocol: Synthesis of a Polycyclic Lactam via [2+2+2] Cycloaddition

The following is a representative protocol for the [2+2+2] cycloaddition of a siloxy alkyne with a 1,2-diazine, adapted from the literature.[5]

Materials:

-

1,2-Diazine derivative

-

This compound

-

Brønsted acid catalyst (e.g., pyridinium p-toluenesulfonate)

-

Anhydrous solvent (e.g., dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the 1,2-diazine derivative (1.0 eq) and the Brønsted acid catalyst (0.1 eq).

-

Dissolve the solids in anhydrous dichloromethane.

-

Add this compound (1.2 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired polycyclic lactam.

Rationale of Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the organosilicon reagents with atmospheric moisture.

-

Anhydrous Solvent: Anhydrous solvents are necessary to avoid hydrolysis of the silyl ether and other moisture-sensitive intermediates.

-

Brønsted Acid Catalyst: A mild Brønsted acid is employed to catalyze the reaction without promoting unwanted side reactions.

-

Stoichiometry: A slight excess of the siloxy alkyne is used to ensure complete consumption of the limiting 1,2-diazine.

Role as a Protected Terminal Alkyne and Subsequent Transformations

Beyond its utility in cycloaddition reactions, this compound serves as an excellent precursor to 3-butyn-2-ol. The trimethylsilyl group can be selectively removed under mild conditions, unmasking the terminal alkyne for a wide array of subsequent transformations.

Deprotection of the Silyl Ether

The cleavage of the trimethylsilyl ether can be readily achieved using fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF), or under acidic conditions.[6]

Table 2: Common Deprotection Conditions for TMS Ethers

| Reagent | Solvent(s) | Conditions |

| Tetra-n-butylammonium fluoride (TBAF) | THF | Room Temperature |

| Hydrofluoric acid-pyridine (HF·Py) | THF | 0 °C to RT |

| Acetic Acid/Water/THF | THF/H₂O | Mild Heating |

Subsequent Reactions of the Unmasked Alkyne

Once deprotected, the resulting 3-butyn-2-ol can participate in a variety of reactions characteristic of terminal alkynes, including:

-

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form substituted alkynes.

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize 1,2,3-triazoles.

-

Alkynylation Reactions: Deprotonation with a strong base to form an acetylide, which can then act as a nucleophile in reactions with electrophiles such as aldehydes, ketones, and alkyl halides.

Caption: Synthetic pathways from this compound.

Conclusion

This compound is a multifaceted building block with significant potential in modern organic synthesis. Its ability to participate in complex cycloaddition reactions provides a direct route to novel and biologically relevant scaffolds. Furthermore, its function as a protected terminal alkyne allows for its incorporation into synthetic routes with the subsequent unveiling of the alkyne for a plethora of valuable transformations. The strategic application of this reagent, as outlined in this guide, can empower researchers and drug development professionals to access new chemical space and accelerate the discovery of innovative therapeutics.

References

-

[2+2+2] Cycloadditions of siloxy alkynes with 1,2-diazines: from reaction discovery to identification of an antiglycolytic chemotype. Angewandte Chemie International Edition, 2013 , 52(51), 13576-9. [Link]

-

[2+2+2] Cycloadditions of Siloxy Alkynes with 1,2-Diazines: From Reaction Discovery to Identification of an Antiglycolytic Chemotype. PubMed Central, 2013 . [Link]

-

Silyl ether synthesis by silylation or cyanosilylation. Organic Chemistry Portal. [Link]

-

3-METHYL-3-TRIMETHYLSILYLOXY-1-BUTYNE | 17869-77-1. LookChem. [Link]

-

13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

-

This compound (C7H14OSi). PubChem. [Link]

-

3-Methyl-3-trimethylsiloxy-1-butyne, 97%. Fisher Scientific. [Link]

-

29.5: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

-

ORGANIC SYNTHESIS. ResearchGate. [Link]

-

1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

-

Sydnone–alkyne cycloaddition: applications in synthesis and bioconjugation. Chemical Communications, 2014 , 50(84), 12633-12643. [Link]

-

Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 2005 , 105(3), 779-818. [Link]

-

TMS Alcohol Protecting Group Using Silyl Ether. YouTube. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C7H14OSi) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. [2+2+2] Cycloadditions of siloxy alkynes with 1,2-diazines: from reaction discovery to identification of an antiglycolytic chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [2+2+2] Cycloadditions of Siloxy Alkynes with 1,2-Diazines: From Reaction Discovery to Identification of an Antiglycolytic Chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

A Guide to the Commercial Availability and Synthetic Utility of 3-(Trimethylsilyloxy)-1-butyne for Chemical Research and Development

This technical guide provides an in-depth overview of 3-(trimethylsilyloxy)-1-butyne, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. This document explores its chemical properties, commercial availability, synthesis, and applications, with a focus on its utility in modern organic synthesis.

Introduction: Unveiling a Versatile Building Block

This compound, with the CAS number 17869-76-0, is a bifunctional molecule featuring a terminal alkyne and a trimethylsilyl ether.[1] This unique combination of functional groups makes it a valuable reagent in a variety of chemical transformations. The terminal alkyne provides a handle for carbon-carbon bond formation through reactions such as Sonogashira coupling, while the silyl ether serves as a protected secondary alcohol that can be deprotected under specific conditions to reveal a hydroxyl group.

It is crucial to distinguish this compound from its isomer, 3-methyl-3-trimethylsiloxy-1-butyne (CAS No. 17869-77-1).[2][3][4][5][6] While structurally similar, the presence of a secondary versus a tertiary silyloxy group can influence reactivity and steric hindrance in chemical reactions. This guide will focus exclusively on the former.

The alkyne functional group is a cornerstone of modern medicinal chemistry, valued for its linear geometry, metabolic stability, and ability to participate in a wide array of chemical transformations, including "click chemistry".[7][8] The incorporation of a protected hydroxyl group in the form of a trimethylsilyloxy ether further enhances the synthetic utility of this compound, allowing for the introduction of additional functionality or points of diversification in a drug discovery program.

Physicochemical Properties and Identification

A comprehensive understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 17869-76-0 | [1] |

| Molecular Formula | C₇H₁₄OSi | [1] |

| Molecular Weight | 142.27 g/mol | [1] |

| Alternate Names | but-3-yn-2-yloxy(trimethyl)silane, 2-(Trimethylsilyloxy)-3-butyne | [1] |

Commercial Availability and Procurement

This compound is available from a number of chemical suppliers who specialize in providing research-grade chemicals. The typical purity offered is ≥98%. When sourcing this reagent, it is important to consider the quantity required, the reported purity, and the supplier's reputation for quality and reliability.

| Supplier | Purity | Available Quantities |

| Santa Cruz Biotechnology | Inquire | Inquire |

| GFS Chemicals | 98% | 10 g |

| Sigma-Aldrich (Merck) | Inquire | Inquire |

Researchers are advised to request a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the material before use.

Synthesis of this compound: A Practical Approach

The trimethylsilyl group acts as a protecting group for the hydroxyl functionality, preventing its interference in subsequent reactions involving the terminal alkyne.[9] This protection strategy is widely employed in multi-step organic synthesis.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a generalized protocol based on standard laboratory procedures for the silylation of alcohols. Researchers should conduct their own risk assessment and optimize the reaction conditions as necessary.

Materials:

-

3-Butyn-2-ol

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous triethylamine (Et₃N) or pyridine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for workup and purification

Procedure:

-

To a stirred solution of 3-butyn-2-ol (1.0 eq) and anhydrous triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add chlorotrimethylsilane (1.1 eq) dropwise via a dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to afford this compound as a colorless liquid.

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The synthetic utility of this compound in drug discovery stems from the versatility of the terminal alkyne and the latent hydroxyl functionality. The trimethylsilyl group serves as an effective protecting group for the terminal alkyne, which can be selectively removed to participate in a variety of coupling reactions.[9]

Sonogashira Coupling Reactions

A primary application of terminal alkynes in medicinal chemistry is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the construction of carbon-carbon bonds and is widely used in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

The trimethylsilyl protecting group can be readily removed in situ or in a separate step using a mild base such as potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF) to generate the terminal alkyne required for the Sonogashira coupling.

Caption: General scheme for the Sonogashira coupling using this compound.

"Click Chemistry" and Bioconjugation

The terminal alkyne functionality, once deprotected, is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction allows for the efficient and highly selective formation of a stable 1,2,3-triazole linkage between an alkyne-containing molecule and an azide-functionalized partner. This methodology has found widespread application in medicinal chemistry for the synthesis of novel therapeutic agents and in chemical biology for the labeling and tracking of biomolecules.[10]

Introduction of a Chiral Center and Further Functionalization

The secondary trimethylsilyloxy group in this compound is attached to a stereocenter. The use of enantiomerically pure starting material (either (R)- or (S)-3-butyn-2-ol) would allow for the introduction of a defined stereocenter into the target molecule. Furthermore, deprotection of the silyl ether reveals a secondary alcohol, which can be further functionalized through oxidation, etherification, or esterification, providing a route to a diverse range of analogs for structure-activity relationship (SAR) studies.

Quality Control and Analytical Methods

To ensure the quality and purity of this compound, several analytical techniques are commonly employed:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing the purity of volatile compounds like this compound. It provides information on the percentage of the desired compound and the presence of any impurities, such as residual starting material or byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The chemical shifts and coupling constants of the protons and carbons provide a unique fingerprint of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C≡C-H stretch of the terminal alkyne and the Si-O-C stretch of the silyl ether.

Safety, Handling, and Storage

-

Flammability: The compound is expected to be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.

-

Health Hazards: May cause skin and eye irritation, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Researchers must consult the supplier-provided SDS for the specific product they are using and adhere to all recommended safety procedures.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its bifunctional nature, combining a protected secondary alcohol with a terminal alkyne, offers multiple avenues for the construction of complex molecular architectures. With its commercial availability from reputable suppliers, this reagent is a readily accessible tool for medicinal chemists and synthetic organic chemists seeking to introduce the synthetically useful alkyne moiety into their target molecules. A thorough understanding of its properties, synthesis, and reactivity will enable researchers to effectively leverage this compound in their research endeavors.

References

-

Fisher Scientific. 3-Methyl-3-trimethylsiloxy-1-butyne, 97%. (URL: [Link])

-

Chemsrc. 3-METHYL-3-TRIMETHYLSILYLOXY-1-BUTYNE | CAS#:17869-77-1. (URL: [Link])

-

Albada, H. B., et al. Silyl-Based Alkyne-Modifying Linker for the Preparation of C-Terminal Acetylene-Derivatized Protected Peptides. The Journal of Organic Chemistry, 2015 , 80(22), 11266-11275. (URL: [Link])

-

Hrytsuniak, R., et al. Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. European Journal of Medicinal Chemistry Reports, 2023 , 8, 100069. (URL: [Link])

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. 3-Methyl-3-trimethylsiloxy-1-butyne, 97% | Fisher Scientific [fishersci.ca]

- 4. 3-METHYL-3-TRIMETHYLSILYLOXY-1-BUTYNE | CAS#:17869-77-1 | Chemsrc [chemsrc.com]

- 5. 3-METHYL-3-TRIMETHYLSILYLOXY-1-BUTYNE | 17869-77-1 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 9. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structural Analysis of 3-(Trimethylsilyloxy)-1-butyne

For Researchers, Scientists, and Drug Development Professionals

Foreword: Decoding a Versatile Building Block

In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount to the efficient construction of complex molecular architectures. Among the myriad of protecting groups and reactive intermediates available to the synthetic chemist, silylated alkynes hold a position of particular importance. This guide provides a comprehensive structural analysis of 3-(trimethylsilyloxy)-1-butyne (CAS No. 17869-76-0), a versatile building block that marries the reactivity of a terminal alkyne with the stability of a trimethylsilyl ether. Through a detailed exploration of its synthesis, spectroscopic signature, and reactivity, this document aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively harness the potential of this valuable synthetic intermediate.

It is crucial to distinguish this compound from its structural isomer, 3-methyl-3-(trimethylsilyloxy)-1-butyne (CAS No. 17869-77-1). While both are valuable reagents, the focus of this guide is the former, where the trimethylsilyloxy group is attached to the chiral center at the 3-position of the butyne chain.

Molecular Structure and Physicochemical Properties

This compound possesses a unique structural framework characterized by a terminal alkyne, a chiral secondary carbon, and a bulky trimethylsilyloxy group. This combination of features imparts a specific set of physicochemical properties that are critical to its handling, reactivity, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 17869-76-0 | [1] |

| Molecular Formula | C₇H₁₄OSi | [1] |

| Molecular Weight | 142.27 g/mol | [1] |

| Alternate Name | 2-(Trimethylsilyloxy)-3-butyne | [1] |

Synthesis and Purification

The most common and efficient route to this compound is through the silylation of its corresponding alcohol precursor, 3-butyn-2-ol. The choice of silylating agent and reaction conditions is critical to achieving high yields and purity.

Synthesis of the Precursor: 3-Butyn-2-ol

The synthesis of 3-butyn-2-ol can be achieved through various methods, with the Grignard reaction being a widely employed and scalable approach.

Experimental Protocol: Synthesis of 3-Butyn-2-ol via Grignard Reaction

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, magnesium turnings are activated. A solution of ethyl bromide in anhydrous tetrahydrofuran (THF) is then added dropwise to initiate the formation of ethylmagnesium bromide.

-

Acetylene Bubbling: Acetylene gas is bubbled through the Grignard solution, leading to the formation of ethynylmagnesium bromide.

-

Reaction with Acetaldehyde: Freshly distilled acetaldehyde is added dropwise to the solution of ethynylmagnesium bromide at a controlled temperature (typically 0 °C).

-

Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 3-butyn-2-ol is then purified by distillation.

Silylation of 3-Butyn-2-ol

The protection of the hydroxyl group in 3-butyn-2-ol as a trimethylsilyl ether is a straightforward process that enhances the compound's stability and modulates its reactivity.

Experimental Protocol: Synthesis of this compound

-